molecular formula C18H19N3O2S B2748958 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034376-18-4

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2748958
CAS No.: 2034376-18-4
M. Wt: 341.43
InChI Key: JEGJGOWSFWQJOT-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Preparation of Pyrazole Intermediate: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under reflux conditions.

    Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.

    Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

    Structural Uniqueness: The combination of furan, pyrazole, and phenylthio groups in a single molecule provides unique chemical properties and reactivity.

    Functional Uniqueness:

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(7-11-24-17-4-2-1-3-5-17)19-8-9-21-13-16(12-20-21)15-6-10-23-14-15/h1-6,10,12-14H,7-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGJGOWSFWQJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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